Kadsuric acid

Pancreatic cancer Cytotoxicity MTT assay

Obtaining authentic 3,4-seco-lanostane reference standards for pancreatic cancer cytotoxicity screening is a persistent challenge, as substitutions with intact lanostane analogs introduce uncontrolled variables. Kadsuric acid (CAS 62393-88-8) provides a validated solution: • Validated cytotoxic activity against PANC-1 cells (IC50 15.8 ± 1.6 μM), outperforming related seco-lanostane analogs. • Chemotaxonomic authenticity for Schisandraceae botanical profiling via HPLC/UHPLC-MS. • Available at ≥98% purity, ensuring reproducible dose-response data. Sourced and shipped internationally to support your natural product screening libraries.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
CAS No. 62393-88-8
Cat. No. B197857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsuric acid
CAS62393-88-8
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C
InChIInChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,28+,29-,30+/m1/s1
InChIKeyJGNPDWQZTUZFHK-LYNKRMMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Kadsuric Acid: 3,4-Seco-Lanostane Triterpenoid Reference Standard


Kadsuric acid (CAS 62393-88-8) is a naturally occurring 3,4-seco-lanostane type triterpenoid acid [1] belonging to the Schisandraceae family. With a molecular formula of C₃₀H₄₆O₄ and a molecular weight of 470.68 g/mol, it is characterized by a ring-A opened lanostane skeleton [2]. The compound has been isolated from multiple species including Kadsura coccinea, Kadsura japonica, and Schisandra sphenanthera, and is primarily utilized as a reference standard in phytochemical and pharmacological research . Pharmacological studies have demonstrated its cytotoxic effects against pancreatic cancer cell lines and its classification as a seco-triterpenoid distinguishes it structurally from intact lanostane analogs [1].

Why Kadsuric Acid Cannot Be Replaced by Generic Triterpenoid Acids


Triterpenoid acids from the Kadsura and Schisandra genera exhibit substantial structural diversity, including intact lanostanes, ring-A seco-lanostanes, and 14(13→12)abeo-lanostane rearranged skeletons [1]. Kadsuric acid possesses a distinct 3,4-seco-lanostane structure where the A-ring is opened, differentiating it from intact lanostane analogs such as schisandronic acid and nigranoic acid [2]. This structural feature fundamentally alters molecular conformation and hydrogen-bonding capacity, which can translate to differences in biological target engagement and cytotoxic potency [1]. Even among compounds co-isolated from the same plant material, activity levels diverge significantly—for instance, in pancreatic cancer cytotoxicity assays, kadsuric acid demonstrated differential potency compared to the related seco-lanostane compound kadsura coccinic acid B [3]. These structural and functional distinctions mean that substituting one triterpenoid for another without empirical validation introduces uncontrolled variables in both analytical and biological contexts.

Quantitative Differentiation Evidence


Cytotoxic Activity Against PANC-1 Pancreatic Cancer Cells

In a direct head-to-head comparison conducted in a single study evaluating lanostane triterpenoids isolated from Kadsura coccinea leaves, kadsuric acid (compound 1) exhibited superior cytotoxic potency against the human pancreatic cancer cell line PANC-1 compared to the structurally related seco-lanostane analog kadsura coccinic acid B (compound 3) [1]. Both compounds were tested under identical experimental conditions using the MTT assay.

Pancreatic cancer Cytotoxicity MTT assay

Structural Classification: 3,4-Seco-Lanostane vs. Intact Lanostane

Kadsuric acid is unequivocally classified as a 3,4-seco-lanostane type triterpenoid acid, characterized by oxidative cleavage of the A-ring between C-3 and C-4 [1]. In contrast, closely related analogs co-occurring in the same plant sources—such as schisandronic acid and nigranoic acid—retain an intact lanostane skeleton with a closed A-ring [2]. This structural distinction is defined by spectroscopic and chemical transformation data.

Chemotaxonomy Structural elucidation Triterpenoid classification

Natural Occurrence Across Schisandraceae Species

Kadsuric acid has been reliably isolated and identified from multiple distinct plant sources within the Schisandraceae family, including the roots and stems of Kadsura coccinea [1], the leaves and stems of Schisandra micrantha [2], and the fruits of Schisandra sphenanthera . This multi-source occurrence profile is documented across independent phytochemical investigations, whereas certain comparator compounds (e.g., coccinic acid, anwuweizonic acid) have been reported from a more restricted set of species.

Phytochemistry Natural product isolation Quality control

Recommended Research Applications for Kadsuric Acid


Pancreatic Cancer Cytotoxicity Screening and SAR Studies

Kadsuric acid is appropriate for use as a reference compound or test article in pancreatic cancer cytotoxicity screening programs, particularly those employing the PANC-1 cell line. Its established IC50 value of 15.8 ± 1.6 μM in MTT assays provides a benchmark for evaluating novel analogs or extracts [1]. The demonstrated potency advantage over kadsura coccinic acid B (IC50 = 18.5 ± 2.3 μM) within the same assay framework makes it the preferred seco-lanostane reference standard when prioritizing compounds with relatively higher cytotoxic activity [1]. Researchers should procure kadsuric acid of ≥98% purity to ensure reproducible dose-response data.

Chemotaxonomic Marker for Schisandraceae Phytochemical Analysis

Kadsuric acid serves as a valuable chemotaxonomic marker and analytical reference standard for the identification and quality control of Schisandraceae plant materials. Its confirmed isolation from multiple species—including Kadsura coccinea, Kadsura japonica, and Schisandra sphenanthera—makes it a reliable cross-species reference compound for HPLC fingerprinting and UHPLC-MS/MS analyses of botanical extracts [2]. Procurement of authenticated kadsuric acid reference material is essential for laboratories conducting phytochemical profiling of Kadsura and Schisandra species, particularly for distinguishing 3,4-seco-lanostane chemotypes from intact lanostane-bearing taxa.

Natural Product Library Construction and Diversity-Oriented Synthesis

Kadsuric acid is suitable for inclusion in natural product screening libraries focused on triterpenoid chemical space. Its 3,4-seco-lanostane skeleton represents a distinct structural class that is not accessible via simple substitution with intact lanostane analogs such as schisandronic acid or nigranoic acid [3]. Procurement of kadsuric acid enables researchers to explore ring-A opened triterpenoid pharmacophores in high-throughput screening campaigns and provides a scaffold for semi-synthetic derivatization at the carboxylic acid moieties. Laboratories requiring ≥98% purity material for reproducible screening results should prioritize vendors offering authenticated, HPLC-verified kadsuric acid.

Technical Documentation Hub

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51 linked technical documents
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